2-Bromo-5-chloro-3-fluoro-6-iodopyridine
CAS No.: 514798-09-5
Cat. No.: VC8349986
Molecular Formula: C5HBrClFIN
Molecular Weight: 336.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514798-09-5 |
|---|---|
| Molecular Formula | C5HBrClFIN |
| Molecular Weight | 336.33 g/mol |
| IUPAC Name | 2-bromo-5-chloro-3-fluoro-6-iodopyridine |
| Standard InChI | InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H |
| Standard InChI Key | NLQLHBLZJNFELQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=C1Cl)I)Br)F |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)I)Br)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
2-Bromo-5-chloro-3-fluoro-6-iodopyridine is systematically named according to IUPAC rules, with substituents numbered to minimize positional indices. Its molecular formula, C₅HBrClFIN, accounts for one bromine, one chlorine, one fluorine, one iodine, and a pyridine backbone. The structural arrangement places bromine at position 2, chlorine at position 5, fluorine at position 3, and iodine at position 6 (Figure 1). This substitution pattern creates steric and electronic effects that influence reactivity .
Table 1: Key Identifiers of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
| Property | Value |
|---|---|
| CAS Number | 514798-09-5 |
| Molecular Formula | C₅HBrClFIN |
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | 2-Bromo-5-chloro-3-fluoro-6-iodopyridine |
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s density is estimated at 2.5±0.1 g/cm³, extrapolated from analogous halogenated pyridines such as 2-Bromo-5-chloro-3-iodopyridine (2.4 g/cm³) and 2-Bromo-5-iodopyridine (2.3 g/cm³) . The presence of iodine, a heavy atom, contributes significantly to this elevated density. Boiling points for similar compounds range from 278–300°C , suggesting a boiling point of 310–330°C for the target molecule. Melting points are less predictable due to variations in crystal packing but likely exceed 120°C based on structural analogs .
Solubility and Reactivity
Halogenated pyridines generally exhibit low solubility in polar solvents like water but are soluble in organic solvents such as dichloromethane or tetrahydrofuran. The electron-withdrawing effects of halogens render the pyridine ring electrophilic, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The fluorine atom at position 3 enhances metabolic stability in pharmaceutical applications, while iodine at position 6 provides a handle for further functionalization .
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine likely involves sequential halogenation. A plausible route begins with a fluoropyridine precursor, followed by directed ortho-metalation to introduce iodine at position 6. Subsequent bromination and chlorination could employ reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Alternative methods might use transition-metal catalysis to achieve regioselectivity, though specific literature on this compound remains scarce .
Challenges in Regiocontrol
Achieving the correct substitution pattern requires careful control of reaction conditions. For example, the fluorine atom’s strong electron-withdrawing effect directs incoming electrophiles to specific positions. Iodination typically demands harsh conditions, such as the use of iodine monochloride (ICl) in concentrated sulfuric acid, which may compete with other halogenation steps .
Applications in Research and Industry
Pharmaceutical Intermediates
Polyhalogenated pyridines are pivotal in constructing kinase inhibitors and antiviral agents. The iodine atom in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine enables Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, a strategy widely used in drug discovery . For instance, similar compounds have been employed in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .
Material Science
The compound’s halogen-rich structure makes it a candidate for organic semiconductors or ligands in catalytic systems. Heavy halogens can modulate electronic properties, enhancing charge transport in organic light-emitting diodes (OLEDs) .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear nitrile gloves and lab coats |
| H318 | Use safety goggles or face shield |
| H335 | Operate in a fume hood |
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